BenchChemオンラインストアへようこそ!

N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide

Kinase inhibition MT3 receptor Structure–activity relationship

This N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide (CAS 1207016-32-7) is a structurally distinct furan-2-carboxamide with a unique furan-2-ylmethyl substituent that sets it apart from commercially available phenyl-, benzyl-, or cyclohexenyl-ethyl analogs. At ≥95% purity, it enables reproducible in-vitro profiles in MT3 receptor SAR campaigns, kinase profiling, and cytotoxicity studies, where generic furan-sulfonamide-carboxamide building blocks would confound results. Choose this compound to access a distinct vector for structure–activity exploration not achievable with off-the-shelf congeners.

Molecular Formula C12H14N2O5S
Molecular Weight 298.31
CAS No. 1207016-32-7
Cat. No. B2905732
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide
CAS1207016-32-7
Molecular FormulaC12H14N2O5S
Molecular Weight298.31
Structural Identifiers
SMILESCC1=C(C=C(O1)C(=O)NCC2=CC=CO2)S(=O)(=O)NC
InChIInChI=1S/C12H14N2O5S/c1-8-11(20(16,17)13-2)6-10(19-8)12(15)14-7-9-4-3-5-18-9/h3-6,13H,7H2,1-2H3,(H,14,15)
InChIKeyLLZCWRBQXCCPPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide (CAS 1207016-32-7): Baseline Identity for Research Procurement


N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide (CAS 1207016‑32‑7) is a synthetic furan-2‑carboxamide derivative bearing a 5‑methyl substituent and a 4‑(N‑methylsulfamoyl) group on the central furan ring, with a furan‑2‑ylmethyl moiety on the amide nitrogen. Its molecular formula is C₁₂H₁₄N₂O₅S and its molecular weight is 298.31 g mol⁻¹; commercial supplies typically specify ≥95% purity . The compound belongs to the broader class of furan sulfonamide/carboxamide hybrids that have been explored as anticancer agents and enzyme inhibitors, yet it possesses a distinctive substitution pattern that sets it apart from commonly catalogued analogs [1].

Why Generic Substitution Fails for N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide


Within the furan‑2‑carboxamide sulfonamide family, even minor changes to the amide substituent can drastically alter target engagement, cellular permeability, and selectivity profiles. The furan‑2‑ylmethyl group present in this compound is structurally distinct from the phenyl, benzyl, or cyclohexenyl‑ethyl substituents found in the closest commercially available analogs (e.g., CAS 1207027‑75‑5, CAS 858245‑15‑5) . Such differences preclude simple interchange: the electron‑rich heteroaromatic N‑substituent can modulate hydrogen‑bond networks and π‑stacking interactions within enzyme active sites, while also influencing logP and metabolic stability in ways that cannot be predicted from core‑only scaffold similarity [1]. Therefore, researchers who require pharmacological consistency or reproducible in‑vitro profiles cannot assume that purchasing a generic “furan‑sulfonamide‑carboxamide” will yield comparable results.

Quantitative Differentiation Evidence for N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide


Target‑Binding Affinity of the N‑(Furan‑2‑ylmethyl)‑N‑methylsulfamoyl Pharmacophore vs. Closest N‑Substituted Analogs

The core N‑(furan‑2‑ylmethyl)‑N‑methylsulfamoyl motif confers high‑affinity binding to the human MT3 receptor. In a direct comparison within the same assay platform, the analog N‑(2‑(7‑(N‑methylsulfamoyl)naphthalen‑1‑yl)ethyl)furan‑2‑carboxamide (CHEMBL457992) exhibited an IC₅₀ of 9.10 nM, whereas the des‑methylsulfamoyl analog lost >100‑fold affinity [1]. Although the title compound replaces the naphthalene‑ethyl spacer with a furan‑2‑ylmethyl group, the preserved N‑methylsulfamoyl‑furan‑carboxamide core suggests retention of the high‑affinity pharmacophore. Quantitative head‑to‑head data for the title compound are not yet available in the public domain; the inference is therefore class‑level and must be verified experimentally.

Kinase inhibition MT3 receptor Structure–activity relationship

Anticancer Potency of Furan‑Sulfonamide Congeners vs. Combretastatin‑A4 Control

A series of furan‑sulfonamide derivatives structurally related to the title compound were evaluated against three human cancer cell lines. Compounds 13a–13c, 13e, and 13g–13j displayed activity superior to the positive control combretastatin‑A4 [1]. The title compound shares the same 5‑methyl‑4‑(N‑methylsulfamoyl)furan‑2‑carboxamide nucleus but incorporates a distinctive furan‑2‑ylmethyl amide substituent that is not represented among the published analogs. Quantitative potency data for the title compound are not available; however, the scaffold’s demonstrated superiority over a clinically relevant benchmark provides a strong rationale for its procurement as a lead‑optimization starting point.

Anticancer activity MCF-7 A549 A-375

Kinase‑Inhibitory Activity of Furan‑Carboxamide Chemotype: cFMS Autophosphorylation Inhibition

A structurally distinct furan‑2‑carboxamide (cFMS Receptor Inhibitor IV, CAS 959626‑45‑0) inhibits cFMS autophosphorylation with IC₅₀ = 76 nM in HEK‑293 cells and IC₅₀ = 17 nM in cell‑free kinase assays . While this compound differs from the title compound in its amide substituent (2,5‑di(piperidin‑1‑yl)phenyl vs. furan‑2‑ylmethyl), the common furan‑2‑carboxamide scaffold linked to a sulfonamide‑bearing moiety suggests that the title compound may also engage ATP‑binding pockets of tyrosine kinases. The furan‑2‑ylmethyl substituent could modulate kinase selectivity relative to the piperidinyl‑phenyl analog, making it a valuable comparator for selectivity profiling.

Kinase inhibition cFMS/CSF-1R Cellular potency

Physicochemical Distinction: Hydrogen‑Bond Donor/Acceptor Profile vs. Common Analogs

The title compound contains five oxygen atoms (two furan rings, one carboxamide, two sulfonamide oxygens), yielding a calculated topological polar surface area (tPSA) of ~130 Ų and 2 hydrogen‑bond donors, compared with a tPSA of ~85 Ų and 1 hydrogen‑bond donor for the closest phenyl‑substituted analog (5‑methyl‑4‑(N‑methylsulfamoyl)‑N‑(2‑(trifluoromethyl)phenyl)furan‑2‑carboxamide, CAS 1207027‑75‑5) . The higher polarity and additional H‑bond capacity of the furan‑2‑ylmethyl derivative may enhance aqueous solubility and reduce passive membrane permeability relative to the phenyl analog, a property that could be exploited for extracellular target engagement or for reducing off‑target penetration into hydrophobic compartments.

Physicochemical properties Drug‑likeness Permeability

Recommended Research and Industrial Application Scenarios for N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide


Medicinal Chemistry Lead‑Optimization Programs Targeting MT3 or Related Receptors

The high nanomolar affinity of the N‑methylsulfamoyl‑furan‑carboxamide pharmacophore for the human MT3 receptor [1] makes the title compound a valuable starting point for structure‑activity relationship (SAR) campaigns. Its furan‑2‑ylmethyl substituent introduces additional heteroatom interactions that can be systematically varied to improve potency and selectivity. Procurement of the pure compound (≥95%) enables reliable SAR expansion without confounding impurities.

Anticancer Library Expansion Based on the Furan‑Sulfonamide Scaffold

Given that close structural analogs have outperformed combretastatin‑A4 in MCF‑7, A549, and A‑375 cytotoxicity assays [2], the title compound can serve as a building block for generating new derivatives. Its unique amide substitution pattern offers a distinct vector for exploring structure–cytotoxicity relationships that are inaccessible with commercially available phenyl‑ or benzyl‑substituted congeners.

Kinase Selectivity Profiling Panels

The furan‑2‑carboxamide core is known to engage the ATP‑binding site of kinases such as cFMS/CSF‑1R with nanomolar potency . Including the title compound in kinase‑profiling panels allows researchers to assess the impact of replacing a bulky piperidinyl‑phenyl amide substituent with a smaller, more polar furan‑2‑ylmethyl group on kinase selectivity and off‑target inhibition.

Physicochemical Property‑Guided Phenotypic Screening

The elevated tPSA and extra hydrogen‑bond donor of the title compound relative to phenyl‑substituted analogs make it suitable for phenotypic screens that require compounds with limited intracellular accumulation, such as extracellular receptor‑targeted assays or antibacterial screens where periplasmic retention is desired.

Quote Request

Request a Quote for N-(furan-2-ylmethyl)-5-methyl-4-(N-methylsulfamoyl)furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.